Cas no 1797889-82-7 (N-2-Thiazolyl-1,2-benzisoxazole-3-methanesulfonamide)
N-2-Thiazolyl-1,2-benzisoxazole-3-methanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-Thiazolyl-1,2-benzisoxazole-3-methanesulfonamide
-
- Inchi: 1S/C11H9N3O3S2/c15-19(16,14-11-12-5-6-18-11)7-9-8-3-1-2-4-10(8)17-13-9/h1-6H,7H2,(H,12,14)
- InChI Key: CIGHKYHMOWQZQT-UHFFFAOYSA-N
- SMILES: O1C2=C(C=CC=C2)C(CS(NC2=NC=CS2)(=O)=O)=N1
Experimental Properties
- Density: 1.609±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 529.3±52.0 °C(Predicted)
- pka: 6.70±0.30(Predicted)
N-2-Thiazolyl-1,2-benzisoxazole-3-methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6457-0499-2μmol |
1-(1,2-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide |
1797889-82-7 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
| Life Chemicals | F6457-0499-1mg |
1-(1,2-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide |
1797889-82-7 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
| Life Chemicals | F6457-0499-2mg |
1-(1,2-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide |
1797889-82-7 | 90%+ | 2mg |
$59.0 | 2023-04-25 |
N-2-Thiazolyl-1,2-benzisoxazole-3-methanesulfonamide Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on N-2-Thiazolyl-1,2-benzisoxazole-3-methanesulfonamide
Introduction to N-2-Thiazolyl-1,2-benzisoxazole-3-methanesulfonamide (CAS No. 1797889-82-7)
N-2-Thiazolyl-1,2-benzisoxazole-3-methanesulfonamide (CAS No. 1797889-82-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzisoxazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a thiazole ring and a methanesulfonamide moiety in its molecular framework endows it with unique chemical and pharmacological properties, making it a promising candidate for further exploration in medicinal chemistry.
The benzisoxazole core is a well-studied scaffold in drug discovery, exhibiting various biological functions such as anti-inflammatory, antiviral, and anticancer properties. The incorporation of a thiazole ring enhances the compound's potential by introducing additional pharmacophoric elements that can interact with biological targets. Specifically, the thiazole ring is known to possess metabolic stability and can serve as a key structural feature for binding to enzymes and receptors.
The methanesulfonamide group at the 3-position of the benzisoxazole ring further contributes to the compound's versatility. Methanesulfonamides are commonly found in biologically active molecules due to their ability to form hydrogen bonds and interact with polar regions of biological targets. This functional group can modulate the electronic properties of the molecule, influencing its reactivity and binding affinity.
In recent years, there has been a growing interest in developing novel therapeutic agents based on benzisoxazole derivatives. These compounds have shown promise in preclinical studies for their ability to modulate various disease pathways. For instance, some benzisoxazole derivatives have been reported to inhibit kinases, which are critical targets in cancer therapy. The structure of N-2-Thiazolyl-1,2-benzisoxazole-3-methanesulfonamide suggests that it may exhibit similar inhibitory effects on kinases, making it a valuable candidate for further investigation.
Moreover, the compound's thiazole moiety has been associated with antimicrobial properties. Thiazole derivatives are known to disrupt bacterial cell membranes and inhibit essential metabolic pathways in microorganisms. This makes N-2-Thiazolyl-1,2-benzisoxazole-3-methanesulfonamide a potential candidate for developing new antibiotics or antifungal agents. The methanesulfonamide group may also contribute to its antimicrobial activity by enhancing its solubility and bioavailability.
The synthesis of N-2-Thiazolyl-1,2-benzisoxazole-3-methanesulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The benzisoxazole core can be synthesized through cyclization reactions involving o-hydroxybenzaldehyde and thioamides or thioureas. The introduction of the methanesulfonamide group typically involves nucleophilic substitution reactions or sulfonation followed by reduction.
The chemical properties of N-2-Thiazolyl-1,2-benzisoxazole-3-methanesulfonamide make it an interesting subject for spectroscopic studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are commonly used to elucidate its molecular structure and confirm its identity. Additionally, X-ray crystallography can provide detailed insights into its three-dimensional structure if single crystals can be obtained.
In terms of pharmacological evaluation, N-2-Thiazolyl-1,2-benzisoxazole-3-methanesulfonamide has been tested in various in vitro assays to assess its biological activity. Initial studies have shown promising results in inhibiting specific enzymes and receptors relevant to human diseases. For example, it has demonstrated potential as an inhibitor of certain kinases involved in cancer progression. Further preclinical studies are needed to evaluate its efficacy and safety profile in animal models before considering human trials.
The compound's solubility and stability are also important factors to consider in drug development. NMR spectroscopy has been instrumental in studying its dynamics in solution and understanding how it interacts with different solvents. Additionally, computational methods such as molecular dynamics simulations can provide insights into its conformational behavior and binding interactions.
The synthesis and characterization of N-2-Thiazolyl-1,2-benzisoxazole-3-methanesulfonamide have opened up new avenues for research in medicinal chemistry. Its unique structural features make it a versatile scaffold for designing novel therapeutic agents with potential applications in various therapeutic areas. As research continues to uncover new biological activities associated with benzisoxazole derivatives, compounds like this one are likely to play an increasingly important role in drug discovery efforts.
1797889-82-7 (N-2-Thiazolyl-1,2-benzisoxazole-3-methanesulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)